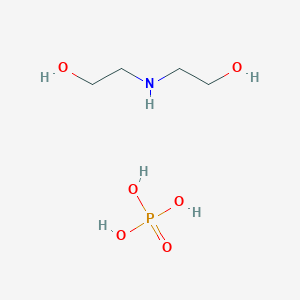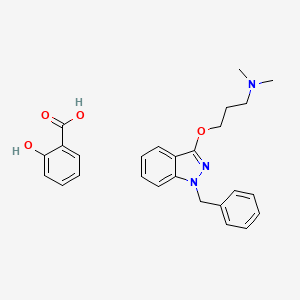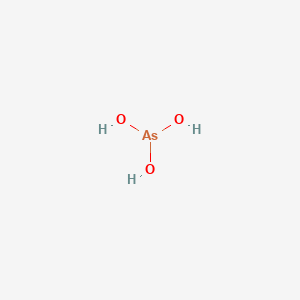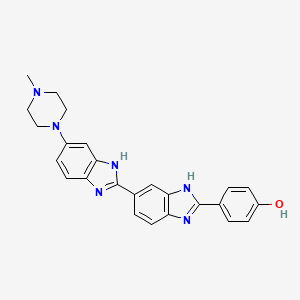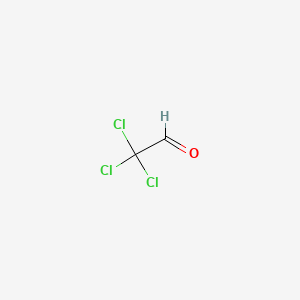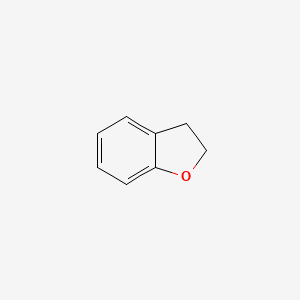
4-甲氧基苯重氮四氟硼酸盐
描述
4-Methoxybenzenediazonium tetrafluoroborate, also known as 4-Methoxybenzenediazonium tetrafluoroborate, is an organic compound that has been widely used in the synthesis of various organic compounds. It is a highly reactive compound that is used in a variety of reactions such as oxidation, reduction, and hydrolysis. The compound is also used in the synthesis of other compounds such as polymers, pharmaceuticals, and dyes.
科学研究应用
偶合环状β-烯胺酮的合成
4-甲氧基苯重氮四氟硼酸盐: 被用于合成偶合环状β-烯胺酮 . 这些化合物因其鲜艳的色彩而在染料工业和颜料领域具有潜在的应用价值。它们还表现出药理活性,使其在药物化学中具有重要意义。
与合成DOPA-黑色素的相互作用
该化合物已被研究其与合成DOPA-黑色素及其前体的相互作用,方法是使用EPR光谱和自旋捕获技术 . 这项研究对于理解该化合物在生物系统中的作用及其在治疗黑色素相关疾病中的潜在治疗应用至关重要。
复杂分子的后期功能化
这种重氮化合物应用于复杂分子的后期功能化,包括维生素E、雌酮和胆固醇衍生物. 这种应用对于开发新药和优化药物的生物活性至关重要。
有机合成砌块
作为有机合成砌块,4-甲氧基苯重氮四氟硼酸盐被用于各种有机合成过程中 . 它的反应性允许创建复杂的有机化合物,这些化合物可以针对材料科学和纳米技术中的特定功能进行定制。
电化学传感器
对重氮化合物电化学性质的研究表明其在开发电化学传感器方面的潜在应用 . 这些传感器可用于检测各种生物和化学物质,从而推动诊断技术的进步。
安全和危害
未来方向
4-Methoxybenzenediazonium tetrafluoroborate has been used in the preparation of azo coupled cyclic β-enaminones . This protocol is well applied to the late-stage functionalization of complex molecules, including vitamin E, estrone, and cholesterol derivatives . This suggests potential future directions in the synthesis of complex molecules.
作用机制
Target of Action
The primary target of 4-Methoxybenzenediazonium Tetrafluoroborate is synthetic DOPA-melanin and its precursors . DOPA-melanin is a type of melanin, a group of natural pigments found in most organisms. Melanin is involved in a variety of biological functions, including skin and hair pigmentation, and protection against harmful UV radiation.
Mode of Action
The compound interacts with synthetic DOPA-melanin and its precursors . . These techniques allow for the observation of chemical species with unpaired electrons, such as radicals, which may be involved in the compound’s mode of action.
Result of Action
It has been used in the preparation of azo coupled cyclic β-enaminones , which are compounds with potential applications in organic synthesis and medicinal chemistry.
Action Environment
The action, efficacy, and stability of 4-Methoxybenzenediazonium Tetrafluoroborate can be influenced by various environmental factors. For instance, it is known to decompose in water , indicating that its stability and reactivity can be affected by the presence of water. Furthermore, it is light-sensitive , suggesting that exposure to light could also influence its action and stability.
生化分析
Biochemical Properties
4-Methoxybenzenediazonium tetrafluoroborate plays a significant role in biochemical reactions due to its reactivity and stability. It interacts with synthetic DOPA-melanin and its precursors, as studied using EPR spectroscopy and spin-trapping techniques . This interaction highlights the compound’s ability to form stable complexes with biomolecules. Additionally, 4-Methoxybenzenediazonium tetrafluoroborate has been used in the preparation of azo coupled cyclic β-enaminones, demonstrating its versatility in biochemical applications .
Cellular Effects
The effects of 4-Methoxybenzenediazonium tetrafluoroborate on various cell types and cellular processes are profound. This compound influences cell function by interacting with cellular components, including proteins and enzymes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The interaction of 4-Methoxybenzenediazonium tetrafluoroborate with synthetic DOPA-melanin and its precursors indicates its potential impact on melanin-related cellular processes .
Molecular Mechanism
At the molecular level, 4-Methoxybenzenediazonium tetrafluoroborate exerts its effects through binding interactions with biomolecules. The compound’s ability to form stable diazonium ions allows it to participate in enzyme inhibition or activation, leading to changes in gene expression. The interaction with synthetic DOPA-melanin and its precursors, as studied using EPR spectroscopy and spin-trapping techniques, provides insights into the molecular mechanisms underlying its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxybenzenediazonium tetrafluoroborate change over time due to its stability and degradation properties. The compound is known to decompose in water, which can influence its long-term effects on cellular function . Studies have shown that 4-Methoxybenzenediazonium tetrafluoroborate remains stable when stored at -20°C, but its reactivity may decrease over time, affecting its efficacy in biochemical experiments .
Dosage Effects in Animal Models
The effects of 4-Methoxybenzenediazonium tetrafluoroborate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. The interaction with synthetic DOPA-melanin and its precursors suggests that the compound’s impact on melanin-related processes may be dose-dependent
Metabolic Pathways
4-Methoxybenzenediazonium tetrafluoroborate is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s ability to form stable diazonium ions allows it to participate in metabolic reactions, affecting metabolic flux and metabolite levels. The interaction with synthetic DOPA-melanin and its precursors highlights its role in melanin-related metabolic pathways .
Transport and Distribution
Within cells and tissues, 4-Methoxybenzenediazonium tetrafluoroborate is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can influence its biochemical effects. The interaction with synthetic DOPA-melanin and its precursors suggests that 4-Methoxybenzenediazonium tetrafluoroborate may be preferentially localized in melanin-rich tissues .
Subcellular Localization
The subcellular localization of 4-Methoxybenzenediazonium tetrafluoroborate affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The interaction with synthetic DOPA-melanin and its precursors indicates that 4-Methoxybenzenediazonium tetrafluoroborate may localize to melanin-containing organelles, influencing melanin-related cellular processes .
属性
IUPAC Name |
4-methoxybenzenediazonium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N2O.BF4/c1-10-7-4-2-6(9-8)3-5-7;2-1(3,4)5/h2-5H,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGWNWAFXUPZHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.COC1=CC=C(C=C1)[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1513880-67-5 | |
| Record name | Benzenediazonium, 4-methoxy-, tetrafluoroborate(1-) (1:1), homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1513880-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70196646 | |
| Record name | 4-Methoxybenzenediazoniumfluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459-64-3 | |
| Record name | 4-Methoxybenzenediazonium tetrafluoroborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxybenzenediazoniumfluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxybenzenediazoniumfluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxybenzenediazonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-methoxybenzenediazonium tetrafluoroborate interact with melanin and its precursors?
A: 4-Methoxybenzenediazonium tetrafluoroborate (4-MeO-PhN2BF4) reacts with melanin and its precursors (catechols, phenols) through a one-electron transfer process. [] This reaction generates an aryl radical (4-MeO-Ph•) from the diazonium compound and radicals from the melanin or catechol(amine) molecule. This process is autocatalytic, with the formation of o-quinones playing a key role in the mechanism. []
Q2: What is the role of 4-methoxybenzenediazonium tetrafluoroborate in Sandmeyer cyanation reactions?
A: In Sandmeyer cyanation, 4-methoxybenzenediazonium tetrafluoroborate acts as the aryl diazonium salt substrate. [] It undergoes reduction by cyanocuprate(I) anions, such as CuI(CN)43-, CuI(NCMe)(CN)32-, and CuI(NCMe)2(CN)2-, with varying rate constants. [] The resulting aryl radical then undergoes rapid ligand transfer within the solvent cage with the cyanocuprate(II) anions formed in the reduction step. []
Q3: Can 4-methoxybenzenediazonium tetrafluoroborate be used in transition-metal-free reactions?
A: Yes, 4-methoxybenzenediazonium tetrafluoroborate can be utilized in transition-metal-free reactions. For instance, it has been successfully employed in a transition-metal-free Matsuda-Heck type cross-coupling reaction. [] This method, utilizing a KOtBu/DMF system, facilitates the synthesis of stilbenes from aryl diazonium salts. [] Mechanistic studies suggest a radical pathway involving DMF as the initiator. []
Q4: What are the applications of 4-methoxybenzenediazonium tetrafluoroborate in organic synthesis?
A4: 4-Methoxybenzenediazonium tetrafluoroborate is a versatile reagent with applications in various organic reactions:
- Azo Coupling: It reacts with cyclic β-enaminones to yield azo coupling products. [, ] The product structure and tautomeric equilibrium are influenced by the enaminone structure and substituents on the diazonium salt. [, ]
- Alkoxypolyhaloalkylation: It serves as a radical initiator in the alkoxypolyhaloalkylation of styrenes with polychloroalkanes and alcohols. [] This method enables the synthesis of complex polyhaloalkanes and is applicable to late-stage functionalization of complex molecules. []
- Photoredox Polychloroalkylation/Spirocyclization: It acts as a hydrogen atom transfer reagent in the photoredox polychloroalkylation/spirocyclization of activated alkynes. [] This reaction, involving a radical process, leads to the formation of 3-polychloroalkyl spiro[4,5]trienones. []
Q5: Are there any structural studies available on the products formed by 4-methoxybenzenediazonium tetrafluoroborate reactions?
A: Yes, studies have investigated the structure of products formed in reactions involving 4-methoxybenzenediazonium tetrafluoroborate. For instance, in the azo coupling with cyclic β-enaminones, NMR spectroscopy and X-ray crystallography were used to characterize the tautomeric forms and hydrogen bonding patterns in the products. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
